Fmoc-L-光亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

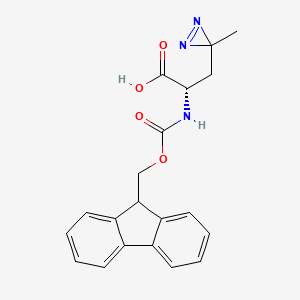

Fmoc-L-Photo-Leucine is a leucine derivative . It is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .

Synthesis Analysis

The synthesis of Fmoc-L-Photo-Leucine involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .

Molecular Structure Analysis

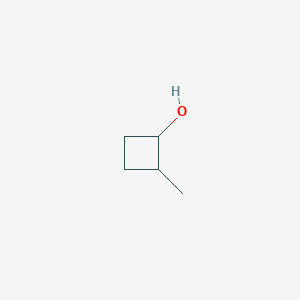

Fmoc-L-Photo-Leucine is characterized by the presence of a diazirine ring linked to the R radical of the original amino acid . This cyclopropene ring-shaped molecule is constituted of a carbon atom attached to two nitrogen atoms through a covalent single bond . The diazirine carbon is located in the position where theoretically the 2nd carbon atom of the R radical of L-leucine would be, linked up with the 1st and 3rd carbon of this theoretical R radical .

科学研究应用

1. 选择性 PPARgamma 调节中的作用

Fmoc-L-亮氨酸 (F-L-Leu) 作为一种独特的 PPARgamma 配体,具有不同的受体相互作用模式,能够进行不同的辅助因子募集。这导致了特定的药理特性,例如在保持胰岛素敏感性的同时降低脂肪生成活性,突出了其在代谢调节和治疗应用中的潜力 (Rocchi 等,2001).

2. 在固态核磁共振 (NMR) 光谱学中的用途

在固态核磁共振 (NMR) 光谱学中,Fmoc-L-亮氨酸已被用于确定氧四极和化学位移参数,从而能够对生物相容性材料(如纤维素晶须)进行结构研究 (Keeler 等,2017)。这些研究对于了解复杂的生物系统和分子相互作用至关重要。

3. 功能化纤维素晶须的合成

Fmoc-L-亮氨酸和纤维素晶须之间的酯化反应导致合成氨基酸功能化的纤维素晶须,将这些材料的特性合并起来,并在纤维素晶须中引入生物活性构件 (Cateto & Ragauskas,2011)。此合成对于开发先进的生物材料并增强其功能特性具有重要意义。

4. 表面活性剂和手性光学性质的开发

Fmoc-氨基酸的钠盐,包括 Fmoc-L-亮氨酸,表现出表面活性剂特性并形成双层结构。这一发现加深了对这些化合物手性光学性质的理解,这可能对材料科学和分子化学产生影响 (Vijay & Polavarapu,2012)。

5. 多功能治疗诊断纳米平台的制造

Fmoc-L-亮氨酸已被用于制造用于磁共振成像引导的肿瘤光动力疗法的超分子纳米平台。它在生物金属有机纳米颗粒共组装中的作用证明了其在生物医学应用中的用途,例如药物递送和诊断成像 (Zhang 等,2018)。

6. 在脑损伤模型中的神经保护潜力

Fmoc-L-亮氨酸在成熟和未成熟脑损伤模型中均显示出神经保护特性。其独特的药理学特征表明在神经保护和脑损伤治疗策略中具有潜在应用 (Maurois 等,2008)。

作用机制

Target of Action

Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . These targets play a crucial role in various cellular functions and biological processes.

Mode of Action

Fmoc-L-Photo-Leucine interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), it forms a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Photo-Leucine are dependent on the specific proteins and protein-protein interactions it targets. The general mechanism involves the incorporation of fmoc-l-photo-leucine into peptides or small-molecule probes and tools, which allows for the labeling of cellular targets . This process can influence various biochemical pathways and their downstream effects, depending on the specific targets involved.

Pharmacokinetics

As a tool used in peptide synthesis, its bioavailability would be primarily determined by the properties of the peptide or small molecule it is incorporated into .

Result of Action

The result of Fmoc-L-Photo-Leucine’s action is the formation of an irreversible covalent bond with its targets upon UV light irradiation . This allows for the labeling of cellular targets and protein-protein interactions, which can be used to probe cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of Fmoc-L-Photo-Leucine is influenced by environmental factors such as the presence of UV light . The UV light triggers the formation of the reactive carbene species, which is essential for its mode of action

安全和危害

When handling Fmoc-L-Photo-Leucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWMJFRPAHGSDU-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)